molecular formula C23H30N2O B5968733 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide

Cat. No.: B5968733
M. Wt: 350.5 g/mol
InChI Key: HMHAIMJZKOQHTP-UHFFFAOYSA-N
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Description

1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide is a complex organic compound belonging to the piperidine class This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboxamide group

Preparation Methods

The synthesis of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves several steps. One common method includes the reaction of N-benzyl-4-piperidone with appropriate reagents to introduce the 3,4-dimethylphenyl group. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl or dimethylphenyl groups can be replaced with other functional groups using reagents like sodium hydride or alkyl halides.

Scientific Research Applications

1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide can be compared to other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-benzyl-N-[1-(3,4-dimethylphenyl)ethyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O/c1-17-9-10-22(15-18(17)2)19(3)24-23(26)21-11-13-25(14-12-21)16-20-7-5-4-6-8-20/h4-10,15,19,21H,11-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMHAIMJZKOQHTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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